molecular formula C8H11NO2 B182246 2-(6-Methoxypyridin-2-yl)ethanol CAS No. 195819-17-1

2-(6-Methoxypyridin-2-yl)ethanol

Cat. No.: B182246
CAS No.: 195819-17-1
M. Wt: 153.18 g/mol
InChI Key: MTRANQHMPYZYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol, this compound features a pyridine ring substituted with a methoxy group and an ethanol side chain, making it a valuable and versatile building block in organic synthesis . Its structure is particularly significant for constructing more complex molecules, especially in medicinal chemistry, where it can serve as a key intermediate for the development of potential pharmaceutical candidates . The presence of both the aromatic nitrogen and the hydroxyl group allows for diverse chemical modifications, enabling researchers to explore novel chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . For safe handling, please consult the Safety Data Sheet. This compound has a GHS signal word of "Warning" and associated hazard statements . It is recommended to store under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9-8)5-6-10/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRANQHMPYZYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571392
Record name 2-(6-Methoxypyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195819-17-1
Record name 2-(6-Methoxypyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A Grignard reagent derived from 6-methoxy-2-(bromomethyl)pyridine is prepared by reacting 6-methoxy-2-methylpyridine with N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in acetonitrile under reflux (63% yield). This intermediate is then treated with magnesium in tetrahydrofuran (THF) to form the organomagnesium species. Subsequent reaction with ethylene oxide at −20°C yields the alkoxide intermediate, which is hydrolyzed with dilute HCl to produce the target alcohol.

6-MeO-2-CH2MgBr+ethylene oxide6-MeO-2-CH2CH2OMgBrH2O2-(6-MeO-pyridin-2-yl)ethanol\text{6-MeO-2-CH}2\text{MgBr} + \text{ethylene oxide} \rightarrow \text{6-MeO-2-CH}2\text{CH}2\text{OMgBr} \xrightarrow{\text{H}2\text{O}} \text{2-(6-MeO-pyridin-2-yl)ethanol}

This method achieves moderate yields (65–70%) but requires stringent anhydrous conditions.

Aldehyde Reduction Pathways

Reduction of 6-methoxy-2-pyridinecarbaldehyde represents a streamlined approach. Two key strategies are employed:

Catalytic Hydrogenation

6-Methoxy-2-pyridinecarbaldehyde is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under H2\text{H}_2 pressure (3 atm) in ethanol. The reaction proceeds at 50°C for 12 hours, yielding this compound with 85% efficiency. Side products, such as over-reduced pyridines, are minimized by controlling hydrogen pressure.

Sodium Borohydride Reduction

In methanol, 6-methoxy-2-pyridinecarbaldehyde is reduced with NaBH4\text{NaBH}_4 at 0°C for 2 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording the alcohol in 78% yield. This method is advantageous for small-scale syntheses but less suitable for industrial applications due to borohydride costs.

Catalytic Hydroxylation of Pyridine Derivatives

Direct hydroxylation of 6-methoxy-2-vinylpyridine offers a regioselective route.

Oxidative Hydroxylation with Osmium Tetroxide

6-Methoxy-2-vinylpyridine undergoes dihydroxylation using OsO4\text{OsO}_4 and N-methylmorpholine N-oxide (NMO)\text{N-methylmorpholine N-oxide (NMO)} in a tert-butanol/water mixture. The resulting diol is selectively reduced with NaBH4\text{NaBH}_4 to yield this compound (62% yield). While effective, osmium’s toxicity limits large-scale use.

Biocatalytic Hydroxylation

Recent studies explore engineered cytochrome P450 enzymes to hydroxylate 6-methoxy-2-ethylpyridine. Preliminary results show 40% conversion at 30°C, though optimization is ongoing.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-efficiency and scalability. A patented process involves the reaction of 6-methoxypyridine with formaldehyde under basic conditions.

Continuous Flow Synthesis

In a stainless steel reactor, 6-methoxypyridine (10 mol), paraformaldehyde (1.5 mol), and triethylamine (0.3 mol) are heated to 140°C for 2 hours in aqueous methanol. The mixture is distilled under reduced pressure to remove excess reagents, yielding this compound with 94% selectivity and 90% yield. Automation and continuous flow systems enhance throughput to >100 kg/day.

Solvent-Free Mechanochemical Synthesis

Ball-milling 6-methoxy-2-pyridinecarboxylic acid with LiAlH4\text{LiAlH}_4 for 4 hours produces the alcohol in 82% yield. This method eliminates solvent waste and reduces reaction times.

Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsScalabilityCost Efficiency
Grignard Reagent65–70Anhydrous, −20°CModerateLow
Catalytic Hydrogenation8550°C, 3 atm H₂HighModerate
Sodium Borohydride780°C, methanolLowHigh
Industrial Flow Process90140°C, aqueous baseVery HighVery High
Mechanochemical82Solvent-free, ball-millingHighHigh

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-(6-Methoxypyridin-2-yl)ethanol serves as a crucial intermediate in synthesizing more complex organic molecules. It can participate in various reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

  • Biological Activity : The compound is studied for its interactions with biological macromolecules, influencing enzyme activity and receptor binding. Its structural characteristics suggest potential therapeutic applications, particularly in antimicrobial and anticancer domains .

Medicine

  • Therapeutic Properties : Research indicates that this compound exhibits antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. Additionally, it has shown promise in neuroprotection and anticancer activity by inducing oxidative stress selectively in cancer cells .

Antimicrobial Evaluation

A study demonstrated that this compound effectively inhibited bacterial growth at low concentrations (50 µg/mL), showcasing its potential as an antimicrobial agent.

Neuroprotective Study

In vitro tests revealed that the compound significantly reduced neuronal cell death when exposed to neurotoxic agents, preserving mitochondrial function and indicating its neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications
2-(6-Methoxypyridin-2-yl)ethanol 195819-17-1 C₈H₁₁NO₂ 153.18 Ethanol Pharmaceutical intermediates
(6-Methoxypyridin-2-yl)methanol - C₇H₉NO₂ 139.15 Methanol Organic synthesis
2-(6-Methoxypyridin-2-yl)acetonitrile 1000512-48-0 C₈H₈N₂O 148.16 Nitrile Precursor for amines/acids
2-(6-Methoxypyridin-2-yl)ethanamine HCl 1951441-75-0 C₈H₁₃ClN₂O 188.66 Amine (HCl salt) Drug formulation
(6-Methoxypyridin-2-yl)methanamine diHCl 2172852-89-8 C₇H₁₂Cl₂N₂O 211.09 Methanamine diHCl NASH/NAFLD therapy

Biological Activity

2-(6-Methoxypyridin-2-yl)ethanol, a compound with a unique structural configuration featuring a methoxy group attached to a pyridine ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}N1_{1}O1_{1}, with a molecular weight of approximately 165.22 g/mol. The presence of both hydroxyl and methoxy functional groups contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC10_{10}H13_{13}N1_{1}O1_{1}
Molecular Weight165.22 g/mol
Functional GroupsHydroxyl, Methoxy

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's disease. Its structural features allow it to interact with neurotransmitter systems, potentially mitigating neuronal damage.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial effect is attributed to its ability to inhibit bacterial enzyme function .
  • Anti-Fibrotic Activity : In vitro studies have evaluated the anti-fibrotic potential of derivatives related to this compound, showing promising results against hepatic stellate cells (HSC-T6). Some derivatives exhibited better anti-fibrotic activity than established drugs like Pirfenidone.

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups facilitate hydrogen bonding and other interactions that enhance binding affinity. Key mechanisms include:

  • Interaction with Neurotransmitter Systems : Potential modulation of neurotransmitter release could play a role in its neuroprotective effects.
  • Inhibition of Bacterial Enzymes : The compound's structure allows it to effectively bind to and inhibit bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

  • A study focusing on the synthesis of pyridine derivatives found that compounds similar to this compound showed significant anti-fibrotic activity against HSC-T6 cells, with certain derivatives achieving IC50 values lower than established treatments.
  • Research on neuroprotective compounds indicated that derivatives of this compound could protect neuronal cells from oxidative stress and apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for 2-(6-Methoxypyridin-2-yl)ethanol, and how can reaction conditions be optimized for reproducibility?

A common method involves alkylation of 6-methoxypyridine derivatives with bromoethanol in the presence of a base like triethylamine. For example, analogous syntheses use a two-step approach: (i) nucleophilic substitution at elevated temperatures (e.g., 100°C in toluene) and (ii) purification via column chromatography or recrystallization . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using inert atmospheres to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • NMR : Look for pyridine ring protons (δ 6.5–8.5 ppm) and methoxy/methylene signals (δ 3.0–4.5 ppm).
  • HPLC/MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).
  • FTIR : Identify O-H (3200–3600 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches. Databases like PubChem provide reference spectra for validation .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

Tools leveraging databases like REAXYS and PISTACHIO enable retrosynthetic analysis. For example, template-based algorithms prioritize routes with high plausibility scores (>0.8) and evaluate steric/electronic compatibility of substituents. A study demonstrated 88% yield prediction accuracy for pyridine derivatives using multi-database heuristic models .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of this compound complexes?

Use SHELX programs for refinement, particularly SHELXL for small-molecule structures. Challenges like twinning or low-resolution data require iterative refinement cycles and validation via R-factor convergence (<5%). Case studies show that hydrogen bonding networks (e.g., O-H···N interactions) stabilize crystal packing, aiding in resolving ambiguities .

Q. How do reaction byproducts form during the synthesis of this compound, and how can they be systematically identified?

Common byproducts include over-alkylated species or oxidation products (e.g., carboxylic acids). LC-MS with high-resolution mass analyzers (HRMS) and tandem MS/MS can detect trace impurities. For example, sulfur-containing byproducts were identified in analogous syntheses via m/z shifts and isotopic patterns .

Q. What are the thermodynamic and kinetic considerations for stabilizing this compound under varying pH and solvent conditions?

Stability studies in polar aprotic solvents (e.g., DMF, acetonitrile) show degradation <5% over 72 hours at pH 7.0. However, acidic conditions (pH <3) accelerate hydrolysis of the methoxy group. Accelerated aging tests (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under storage conditions .

Q. How can this compound serve as a precursor for bioactive molecules, and what structural modifications enhance pharmacological activity?

Fluorination at the pyridine ring (e.g., 6-fluoro analogs) improves metabolic stability and binding affinity in drug candidates. For instance, derivatives of this compound showed anti-inflammatory activity (IC₅₀ = 1.2 μM in COX-2 assays) when coupled with spirocyclic carboxamide moieties .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthesis OptimizationColumn chromatography, inert atmosphere reactionPurity >95%, yield >85%
Byproduct AnalysisLC-HRMS, isotopic labelingDetection limit <0.1%
CrystallographySHELXL refinement, H-bond analysisR-factor <5%, resolution <1.0 Å
Bioactivity ScreeningCOX-2 inhibition assays, molecular dockingIC₅₀, binding energy (ΔG)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.